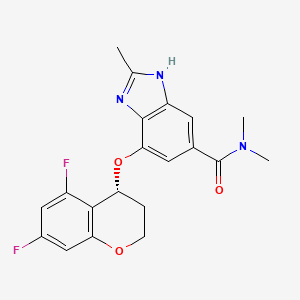

(R)-Tegoprazan

Description

Structure

3D Structure

Properties

CAS No. |

942195-56-4 |

|---|---|

Molecular Formula |

C20H19F2N3O3 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

7-[[(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m1/s1 |

InChI Key |

CLIQCDHNPDMGSL-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=NC2=C(N1)C=C(C=C2O[C@@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Stability of (R)-Tegoprazan

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the critical physicochemical properties and stability characteristics of (R)-Tegoprazan. The information compiled herein is essential for formulation development, analytical method validation, and ensuring the quality, efficacy, and safety of drug products containing this active pharmaceutical ingredient.

Physicochemical Properties of this compound

This compound, a potassium-competitive acid blocker (P-CAB), is a weakly basic compound with low aqueous solubility.[1][2] Its properties, particularly its pH-dependent solubility and propensity for polymorphism, are critical considerations for oral dosage form development. According to the Biopharmaceutics Classification System (BCS), Tegoprazan is classified as a Class II drug, characterized by low solubility and high permeability.[3]

Summary of Physicochemical Data

The key quantitative physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉F₂N₃O₃ | [4][5][6] |

| Molecular Weight | 387.38 g/mol | [4][6] |

| Appearance | Solid | [5][6][7] |

| pKa (Strongest Basic) | 5.1 / 6.07 (Predicted) | [1][2][8] |

| pKa (Strongest Acidic) | 11.37 (Predicted) | [8] |

| Water Solubility | ~0.03 mg/mL - 0.0453 mg/mL | [8][9] |

| pH-Dependent Solubility | 0.7 mg/mL (at pH 3); 0.02 mg/mL (at pH 6.8) | [2][3] |

| Solubility in Organic Solvents | Soluble in DMSO | [5][6][7][10] |

| logP | 2.91 (ALOGPS); 2.32 (Chemaxon) | [8] |

| BCS Classification | Class II | [3] |

Polymorphism

Tegoprazan is known to exist in at least three distinct solid-state forms: an amorphous form and two crystalline polymorphs, designated as Polymorph A and Polymorph B.[11][12][13]

-

Polymorph A: This is the most thermodynamically stable form under all tested conditions.[11][12][14] Due to its superior stability, Polymorph A is the form used in marketed pharmaceutical formulations.[11][13]

-

Polymorph B: This form is metastable and has been observed to convert into the more stable Polymorph A, particularly during processing or under accelerated storage conditions.[11][15] Its formation is favored in aprotic solvents.[11][12]

-

Amorphous Form: The amorphous form exhibits higher initial solubility but is physically unstable.[9][11] It readily converts to the crystalline Polymorph A, a process that is accelerated by elevated temperature and humidity.[11][16]

The selection and control of the polymorphic form are critical for ensuring consistent product quality and performance.

Stability Profile

The chemical and physical stability of this compound has been investigated through forced degradation studies and long-term polymorphic stability assessments.

Forced Degradation and Chemical Stability

Forced degradation studies are performed to identify potential degradation pathways and develop stability-indicating analytical methods. Tegoprazan has shown susceptibility to degradation under specific stress conditions.

-

Hydrolytic Stability: The molecule is unstable in both acidic and alkaline conditions, leading to the formation of degradation products.[17][18][19] It is reported to be stable under neutral hydrolytic conditions.[17][19]

-

Oxidative Stability: Tegoprazan is unstable in the presence of oxidative agents.[17][18][19]

-

Photolytic and Thermal Stability: The drug substance is generally considered stable under exposure to light and heat.[17][19]

A total of eight degradation products have been identified across these stress conditions.[17][18]

| Stress Condition | Stability Outcome |

| Acidic Hydrolysis | Unstable |

| Alkaline Hydrolysis | Unstable |

| Neutral Hydrolysis | Stable |

| Oxidation | Unstable |

| Photolysis | Stable |

| Thermal Stress | Stable |

Polymorphic Stability

As previously noted, Polymorph A is the most stable crystalline form. Both the amorphous material and Polymorph B will convert to Polymorph A over time. This phase transformation is significantly accelerated under accelerated stability conditions of 40°C and 75% relative humidity (RH), with conversion observed within eight weeks.[11][15] This underscores the importance of stringent manufacturing and storage controls to prevent polymorphic transitions that could impact the final product's dissolution and bioavailability.

Recommended Storage

For long-term preservation of the solid active ingredient, storage at -20°C is recommended, which has been shown to maintain stability for at least four years.[6][7]

Mechanism of Action

This compound functions as a potassium-competitive acid blocker (P-CAB).[20][21] Its mechanism differs fundamentally from that of traditional proton-pump inhibitors (PPIs). Tegoprazan directly and reversibly binds to the H+/K+-ATPase (the gastric proton pump) in parietal cells, competing with potassium ions (K+).[8][20][22] This action blocks the final step in the gastric acid secretion pathway. Unlike PPIs, Tegoprazan does not require activation by acid, allowing for a rapid onset of action and effective acid suppression from the first dose.[4][20][23]

References

- 1. researchgate.net [researchgate.net]

- 2. Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for Tegoprazan and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tegoprazan | C20H19F2N3O3 | CID 23582846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tegoprazan | CAS 942195-55-3 | Cayman Chemical | Biomol.com [biomol.com]

- 6. medkoo.com [medkoo.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. abmole.com [abmole.com]

- 11. mdpi.com [mdpi.com]

- 12. Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure Determination of Tegoprazan((S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-formamide) Polymorphs A and B by Laboratory X-Ray Powder Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. manufacturing-process-development-of-tegoprazan-as-a-potassium-competitive-acid-blocker-p-cab - Ask this paper | Bohrium [bohrium.com]

- 17. Characterisation of degradation products of tegoprazan by LC-MS and GC-MS [m.x-mol.net]

- 18. Characterisation of degradation products of tegoprazan by LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. What is the mechanism of Tegoprazan? [synapse.patsnap.com]

- 21. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Efficacy and safety of tegoprazan in the treatment of gastroesophageal reflux disease: A protocol for meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of (R)-Tegoprazan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders. As a P-CAB, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the H+/K+-ATPase in gastric parietal cells. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound in various animal models, including rats, dogs, and cynomolgus monkeys. The data presented herein are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and for informing its clinical development.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species following oral administration. A summary of the key pharmacokinetic parameters is presented in the tables below.

Table 1: Single-Dose Pharmacokinetics of this compound in Male Sprague-Dawley Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (μg/L*h) | T1/2 (h) |

| Not Specified | 2513.2 ± 707.0 | 1.8 ± 1.1 | 9129.6 ± 1823.3 | 1.6 ± 0.8 |

Data from a study utilizing a UPLC-MS/MS method for quantification in rat plasma.[1]

Table 2: Single-Dose Pharmacokinetics of this compound in Beagle Dogs

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-inf) (ng·hr/mL) | T1/2 (h) | Bioavailability (%) |

| 3 | 2490 | Not Specified | 12731 | 3.3 - 3.5 | 86 - 100[2] |

Pharmacokinetic parameters were determined after oral administration.[3]

Table 3: Pharmacokinetics of this compound in Cynomolgus Monkeys

Currently, publicly available literature lacks specific quantitative pharmacokinetic data for this compound in cynomolgus monkeys. While studies have been conducted in this species, the detailed parameters such as Cmax, Tmax, AUC, and half-life have not been disclosed in the accessible abstracts and reports.

Experimental Protocols

Bioanalytical Methods for Plasma Concentration Determination

The quantification of this compound and its major metabolite, M1, in plasma samples from preclinical studies is typically performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

A representative method for the analysis in rat plasma involved the following:

-

Sample Preparation: Protein precipitation.

-

Chromatography: Ultra-high-performance liquid chromatography (UPLC) with a Waters ACQUITY UPLC BEH column.

-

Mobile Phase: Gradient elution.

-

Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive and multiple reaction monitoring (MRM) mode.

-

Linearity Range: 2 to 1000 ng/mL for Tegoprazan.

-

Precision and Accuracy: Within acceptable limits (-8.5% to 12.2%).[1]

A similar LC-MS/MS method was developed and validated for the simultaneous quantification of tegoprazan and its major metabolite (M1) in dog plasma.[4]

dot

Metabolism and Excretion

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[5] The main metabolic pathway is N-demethylation, leading to the formation of its major active metabolite, M1.[5][6]

dot

While preclinical excretion data is limited, human studies have shown that this compound is eliminated through both renal and fecal routes.

Bioavailability and Protein Binding

Bioavailability

The absolute oral bioavailability of this compound has been reported to be high in dogs, ranging from 86% to 100%.[2] Data on the absolute bioavailability in rats and monkeys is not currently available in the public domain. The high bioavailability observed in dogs suggests efficient absorption from the gastrointestinal tract.

Plasma Protein Binding

There is a lack of publicly available data on the plasma protein binding of this compound in preclinical animal models (rats, dogs, and monkeys). This is a critical parameter that influences the distribution and the free (pharmacologically active) concentration of the drug. Further studies are needed to elucidate the extent of protein binding in these species to better correlate pharmacokinetic profiles with pharmacodynamic effects.

Discussion

The preclinical pharmacokinetic studies of this compound reveal that it is a rapidly absorbed compound with a relatively short half-life in rats and dogs. The high oral bioavailability in dogs is a favorable characteristic for an orally administered drug. The metabolism of this compound is primarily mediated by CYP3A4, leading to the formation of an active metabolite, which may contribute to the overall pharmacological effect.

A significant data gap exists regarding the pharmacokinetics in non-human primates and the plasma protein binding across all preclinical species. Obtaining this information would provide a more complete understanding of the compound's disposition and aid in the extrapolation of preclinical findings to humans.

Conclusion

This compound demonstrates favorable pharmacokinetic properties in rats and dogs, characterized by rapid absorption and high bioavailability. Its metabolism is well-defined, with CYP3A4 playing a key role. To further strengthen the preclinical data package, future research should focus on determining the pharmacokinetic profile in non-human primates and quantifying the plasma protein binding in all relevant preclinical species. This will enable a more robust assessment of the compound's pharmacokinetic characteristics and facilitate its continued development as a promising new agent for the treatment of acid-related disorders.

References

- 1. A Novel UPLC-MS/MS Method for Determining Tegoprazan in Rat Plasma: An Application in a Rat Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Physiologically Based Pharmacokinetic Model for Tegoprazan: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and Selectivity of (R)-Tegoprazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of (R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB). The document details its potency in inhibiting the gastric H+/K+-ATPase and its selectivity over the related Na+/K+-ATPase, presenting quantitative data in structured tables and outlining the experimental methodologies for key assays. Visual diagrams generated using Graphviz are included to illustrate the mechanism of action and experimental workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion. Unlike proton pump inhibitors (PPIs) that bind irreversibly to the enzyme, this compound acts as a potassium-competitive acid blocker (P-CAB), reversibly inhibiting the pump by competing with potassium ions (K+).[1] This distinct mechanism of action allows for a rapid onset of acid suppression.[1]

In Vitro Potency of this compound

The inhibitory activity of this compound against the H+/K+-ATPase has been evaluated in vitro using enzyme preparations from various species. The half-maximal inhibitory concentration (IC50) values demonstrate its potent inhibition of the proton pump.

| Enzyme Source | IC50 (μM) | Reference |

| Porcine Gastric H+/K+-ATPase | 0.29 - 0.53 | [2][3][4][5] |

| Canine Gastric H+/K+-ATPase | 0.29 - 0.52 | [3][4] |

| Human Gastric H+/K+-ATPase | 0.29 - 0.52 | [3][4] |

Table 1: In vitro potency of this compound against H+/K+-ATPase from different species.

In Vitro Selectivity of this compound

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins. The selectivity of this compound has been assessed by comparing its inhibitory activity against the gastric H+/K+-ATPase with its activity against the ubiquitous Na+/K+-ATPase.

| Enzyme | IC50 (μM) | Selectivity Ratio (Na+/K+-ATPase IC50 / H+/K+-ATPase IC50) | Reference |

| Canine Gastric H+/K+-ATPase | 0.29 - 0.52 | >192 | [3][4] |

| Canine Kidney Na+/K+-ATPase | >100 | [3][4] |

Table 2: In vitro selectivity of this compound for H+/K+-ATPase over Na+/K+-ATPase.

Detailed Experimental Protocols

Gastric H+/K+-ATPase Inhibition Assay

This protocol outlines the in vitro assay to determine the inhibitory activity of this compound on H+/K+-ATPase isolated from porcine gastric microsomes. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Porcine gastric microsomes containing H+/K+-ATPase

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM KCl

-

This compound stock solution (in DMSO)

-

ATP solution (2 mM)

-

10% Trichloroacetic acid (TCA)

-

Reagents for colorimetric phosphate determination (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a suspension of porcine gastric microsomes in the assay buffer. The protein concentration should be determined using a standard method (e.g., Bradford assay).

-

Pre-incubation: In a 96-well plate, pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the ATP solution to each well.

-

Incubation: Incubate the reaction mixture for 20 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by adding ice-cold 10% TCA to each well.

-

Phosphate Determination: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a colorimetric method. This typically involves the formation of a colored complex with a reagent like malachite green, which can be measured spectrophotometrically at a specific wavelength (e.g., 620-660 nm).

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration. Calculate the IC50 value from this curve using non-linear regression analysis.

Na+/K+-ATPase Inhibition Assay (for Selectivity)

This protocol describes the in vitro assay to assess the inhibitory effect of this compound on Na+/K+-ATPase, typically isolated from canine kidney microsomes.

Materials:

-

Canine kidney microsomes containing Na+/K+-ATPase

-

Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂

-

Ouabain (a specific Na+/K+-ATPase inhibitor)

-

This compound stock solution (in DMSO)

-

ATP solution (2 mM)

-

Reagents for colorimetric phosphate determination

Procedure:

-

Enzyme Preparation: Prepare a suspension of canine kidney microsomes in the assay buffer.

-

Reaction Setup: Prepare two sets of reaction mixtures:

-

Total ATPase activity: Assay buffer with the enzyme preparation and varying concentrations of this compound.

-

Ouabain-insensitive ATPase activity: Assay buffer containing 1 mM ouabain, the enzyme preparation, and varying concentrations of this compound.

-

-

Pre-incubation: Pre-incubate the reaction mixtures for 10 minutes at 37°C.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate for 20-30 minutes at 37°C.

-

Termination and Phosphate Determination: Stop the reaction and measure the released inorganic phosphate as described in the H+/K+-ATPase assay protocol.

-

Data Analysis:

-

Calculate the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity for each this compound concentration.

-

Determine the IC50 value for this compound against Na+/K+-ATPase by plotting the percentage of inhibition of specific Na+/K+-ATPase activity against the drug concentration.

-

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to visually represent key concepts.

Caption: Mechanism of this compound action on the gastric proton pump.

Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.

Caption: Experimental workflow for the Na+/K+-ATPase selectivity assay.

References

Unveiling the Molecular Embrace: A Technical Guide to the Binding of (R)-Tegoprazan to the Gastric Proton Pump

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the binding mechanism of (R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB), to the gastric H+/K+-ATPase, commonly known as the proton pump. By competitively inhibiting the binding of potassium ions, this compound effectively suppresses gastric acid secretion.[1] This document provides a comprehensive overview of the binding sites, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular processes.

The this compound Binding Site: A Precise Molecular Interaction

Structural studies, including X-ray crystallography, have been pivotal in elucidating the precise location and nature of the this compound binding site on the H+/K+-ATPase. The crystal structure of the gastric proton pump in complex with Tegoprazan has been resolved and is available in the Protein Data Bank (PDB) under the accession code 7W47 .[2][3][4][5][6][7]

Analysis of the 7W47 crystal structure reveals that this compound binds within a cavity in the transmembrane domain of the H+/K+-ATPase, facing the gastric lumen. This binding pocket is formed by residues from several transmembrane helices (TMs). While the full list of interacting residues is extensive, key interactions have been identified that are critical for the binding and inhibitory action of P-CABs. Although a detailed list of every interacting residue for Tegoprazan from the 7W47 structure requires further analysis of the primary publication, studies on other P-CABs and mutagenesis data provide strong indications of the key players. For instance, mutagenesis studies on residues such as those in the TM1-TM2 loop and within the transmembrane helices have been shown to significantly affect the binding affinity of P-CABs.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through various in vitro assays. These studies typically measure the concentration of the drug required to inhibit the activity of the H+/K+-ATPase by 50% (IC50) or the equilibrium dissociation constant (Kd) or inhibitory constant (Ki).

| Parameter | Value | Species/System | Reference |

| IC50 | 0.29 - 0.52 µM | Porcine, Canine, Human H+/K+-ATPases | [8][9] |

| Apparent Kd | 0.56 ± 0.04 µM (high affinity) | H+/K+-ATPase | [10][11][12][13] |

| Apparent Kd | 2.70 ± 0.24 µM (low affinity) | H+/K+-ATPase | [10][11][12][13] |

| K0.5 | Decreases from 3.25 ± 0.29 µM to 0.89 ± 0.04 µM | H+/K+-ATPase (pH 7.2 to 6.2) | [11][14] |

Table 1: Quantitative data on the inhibition of H+/K+-ATPase by Tegoprazan.

Experimental Protocols for Binding Site Identification

The identification of the this compound binding site has been made possible through a combination of sophisticated experimental techniques.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to identify key amino acid residues involved in ligand binding. By systematically replacing specific amino acids in the H+/K+-ATPase and then measuring the binding affinity of this compound, researchers can pinpoint the residues crucial for the interaction.

Detailed Methodology for Site-Directed Mutagenesis and Binding Affinity Assay:

-

Mutant Plasmid Construction:

-

A plasmid containing the cDNA of the H+/K+-ATPase α-subunit is used as a template.

-

Mutagenic primers containing the desired nucleotide change are designed. These primers are typically 25-45 bases in length with the mutation in the center.

-

Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.

-

The parental, non-mutated template DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (parental DNA) but not the newly synthesized, unmethylated mutant DNA.

-

The resulting mutated plasmid is transformed into competent E. coli cells for propagation.

-

The presence of the desired mutation is confirmed by DNA sequencing.

-

-

Expression of Mutant H+/K+-ATPase:

-

The mutated plasmid is transfected into a suitable expression system, such as HEK293 cells or Sf9 insect cells.

-

The cells are cultured to allow for the expression of the mutant H+/K+-ATPase protein.

-

Membrane fractions containing the mutant protein are prepared by cell lysis and centrifugation.

-

-

H+/K+-ATPase Activity and Inhibition Assay:

-

The activity of the mutant H+/K+-ATPase is measured by quantifying the rate of ATP hydrolysis. This is often done by measuring the release of inorganic phosphate (Pi) using a colorimetric assay.

-

The reaction mixture typically contains the membrane fraction with the enzyme, a buffer at a specific pH (e.g., 7.4), MgCl2, KCl, and ATP to initiate the reaction.

-

To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the drug.

-

The IC50 value is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the Ki, kinetic experiments are performed at different substrate (K+) and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., competitive inhibition).

-

Photoaffinity Labeling

Photoaffinity labeling is a technique used to covalently attach a ligand to its binding site upon exposure to light. This allows for the identification of the amino acid residues in close proximity to the bound drug.

Conceptual Workflow for Photoaffinity Labeling:

-

Synthesis of a Photoreactive this compound Analog: A derivative of this compound is synthesized that contains a photo-activatable group (e.g., an azido group) and often a radiolabel or a tag for detection.

-

Binding to H+/K+-ATPase: The photoreactive analog is incubated with membrane preparations containing the H+/K+-ATPase in the dark to allow for reversible binding to the active site.

-

Photolysis: The mixture is irradiated with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a highly reactive intermediate that forms a covalent bond with nearby amino acid residues.

-

Identification of Labeled Residues:

-

The covalently modified H+/K+-ATPase is isolated.

-

The protein is digested into smaller peptide fragments using proteases (e.g., trypsin).

-

The labeled peptides are identified using techniques such as mass spectrometry or Edman degradation.

-

Cryogenic Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing high-resolution 3D structures of the H+/K+-ATPase in complex with its inhibitors.

Generalized Workflow for Cryo-EM Structure Determination:

-

Sample Preparation: A purified and concentrated sample of the H+/K+-ATPase in complex with this compound is prepared. For membrane proteins, this often involves solubilization in detergents or reconstitution into nanodiscs.

-

Grid Preparation and Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunge-frozen in liquid ethane. This process, known as vitrification, preserves the native structure of the complex in a thin layer of amorphous ice.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected from different areas of the grid.

-

Image Processing and 3D Reconstruction:

-

Individual particle images are picked from the micrographs.

-

The particles are aligned and classified to identify different orientations of the complex.

-

A 3D reconstruction of the H+/K+-ATPase-(R)-Tegoprazan complex is generated by combining the 2D images of the different particle views.

-

The resulting 3D map is then used to build an atomic model of the complex, revealing the detailed interactions between the drug and the protein.

-

Visualizing the Molecular Landscape

To better understand the complex processes involved in this compound's mechanism of action, the following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows.

References

- 1. PDB | 7w47 - MemProtMD [memprotmd.bioch.ox.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. 7w47 - Crystal structure of the gastric proton pump complexed with tegoprazan - Summary - Protein Data Bank Japan [pdbj.org]

- 6. rcsb.org [rcsb.org]

- 7. wwPDB: pdb_00007w47 [wwpdb.org]

- 8. Press release on “Structural basis for binding of potassium-competitive acid blockers to the gastric proton pump” (J. Med. Chem.) was issued. | Department of Basic Medicinal Sciences, Graduate School of Pharmaceutical Sciences, Nagoya University [ps.nagoya-u.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. Collection - Structural Basis for Binding of Potassium-Competitive Acid Blockers to the Gastric Proton Pump - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 11. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Basis for Binding of Potassium-Competitive Acid Blockers to the Gastric Proton Pump - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of (R)-Tegoprazan on Gastric pH and Acid Secretion Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tegoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by competitively and reversibly binding to the H+/K+-ATPase, the proton pump of the gastric parietal cells.[1][2] This mechanism of action differs from that of proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the proton pump. This distinction allows for a rapid onset of action and a more sustained and predictable acid suppression.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on gastric pH and acid secretion dynamics, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action and Signaling Pathway

This compound directly inhibits the final step in gastric acid secretion by competitively blocking the potassium-binding site of the H+/K+-ATPase in parietal cells.[1][2] This action prevents the exchange of intracellular H+ for extracellular K+, thereby reducing the secretion of gastric acid into the lumen.

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the parietal cell. The primary stimulants of acid secretion are histamine, acetylcholine, and gastrin.

Data on Gastric pH and Acid Secretion

Clinical studies have consistently demonstrated the potent and rapid effects of this compound on gastric pH. The following tables summarize key quantitative data from comparative studies.

Table 1: Time to Reach Gastric pH ≥ 4

| Drug & Dosage | Time to Reach pH ≥ 4 (hours) | Study Population | Citation |

| This compound 50 mg | ~1 | Healthy Subjects | [3] |

| This compound 50, 100, 200 mg | < 2 | Healthy Male Volunteers | [1] |

| Vonoprazan 20 mg | ~4 | Healthy Subjects | [3] |

| Esomeprazole 40 mg | ~4 | Healthy Subjects | [3] |

| Dexlansoprazole 60 mg | 7 | Healthy Male Volunteers | [1] |

Table 2: Percentage of Time with Gastric pH ≥ 4 over 24 Hours

| Drug & Dosage | % Time pH ≥ 4 (24h) | Study Population | Citation |

| This compound 50 mg (Single Dose) | 55.07% | Healthy Subjects | [1] |

| This compound 100 mg (Single Dose) | 68.38% | Healthy Subjects | [1] |

| This compound 50 mg (7 Days) | 58.35% | Healthy Subjects | [1] |

| This compound 100 mg (7 Days) | 66.55% | Healthy Subjects | [1] |

| This compound 50 mg (Night-time) | 66.0% | Healthy Subjects | [3] |

| Vonoprazan 20 mg (Night-time) | 60.5% | Healthy Subjects | [3] |

| Esomeprazole 40 mg (Night-time) | 36.1% | Healthy Subjects | [3] |

Table 3: Clinical Efficacy in Erosive Esophagitis (EE)

| Drug & Dosage | Healing Rate at Week 4 | Healing Rate at Week 8 | Study Population | Citation |

| This compound 50 mg | 91.3% | 98.9% | Patients with EE | [4] |

| This compound 100 mg | 93.4% | 98.9% | Patients with EE | [4] |

| Esomeprazole 40 mg | 94.3% | 98.9% | Patients with EE | [4] |

| This compound 50 mg | 90.6% (gastric ulcer) | 94.8% (gastric ulcer) | Patients with Gastric Ulcer | [5] |

| This compound 100 mg | 91.9% (gastric ulcer) | 95.0% (gastric ulcer) | Patients with Gastric Ulcer | [5] |

| Lansoprazole 30 mg | 89.2% (gastric ulcer) | 95.7% (gastric ulcer) | Patients with Gastric Ulcer | [5] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound.

Human Clinical Trials: 24-Hour Gastric pH Monitoring

Objective: To assess the pharmacodynamic effects of this compound on intragastric pH over a 24-hour period.

Methodology:

-

Subject Selection: Healthy adult volunteers or patients with acid-related disorders are recruited. Exclusion criteria typically include a history of gastrointestinal surgery, use of medications affecting gastric pH, and allergies to the study drugs.[6]

-

Washout Period: A washout period of at least 7-10 days is implemented to eliminate the effects of any prior acid-suppressing medications.[1]

-

pH Probe Calibration and Placement: A pH monitoring catheter is calibrated using standard buffer solutions (typically pH 4.0 and 7.0). The probe is then inserted transnasally and positioned in the stomach, with its location often confirmed by radiographic imaging or other methods.[7][8][9]

-

Baseline pH Monitoring: A 24-hour baseline recording of gastric pH is typically performed before the administration of the study drug.[1]

-

Drug Administration: Subjects are administered a single or multiple doses of this compound or a comparator drug according to the study design (e.g., randomized, crossover).[1]

-

Post-Dose pH Monitoring: Gastric pH is continuously monitored and recorded for 24 hours following drug administration.[1]

-

Data Analysis: The recorded pH data is analyzed to determine key parameters such as the mean 24-hour gastric pH, the percentage of time the pH remains above 4.0 and 6.0, and the time to reach a pH of 4.0.[1]

Preclinical In-Vivo Studies: Histamine- or Pentagastrin-Induced Gastric Acid Secretion in Dogs

Objective: To evaluate the inhibitory effect of this compound on stimulated gastric acid secretion in an animal model.

Methodology:

-

Animal Model: Conscious dogs, often with a surgically prepared Heidenhain pouch (a vagally denervated pouch of the stomach) or a gastric fistula, are used.[10][11]

-

Fasting: Animals are fasted overnight prior to the experiment but allowed free access to water.

-

Induction of Acid Secretion: A continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin, is administered to stimulate gastric acid secretion.[10][11]

-

Gastric Juice Collection: Gastric juice is collected at regular intervals (e.g., every 15-30 minutes) from the pouch or fistula.

-

Drug Administration: this compound or a vehicle control is administered, typically intravenously or orally.

-

Post-Dose Collection: Gastric juice collection continues for a specified period after drug administration.

-

Analysis of Gastric Juice: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output is then calculated.

Conclusion

This compound demonstrates a rapid, potent, and sustained inhibition of gastric acid secretion, leading to a significant increase in intragastric pH. Its distinct mechanism of action as a P-CAB offers a predictable and effective option for the management of acid-related disorders. The data summarized and protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this novel class of acid suppressants.

References

- 1. mims.com [mims.com]

- 2. What is Tegoprazan used for? [synapse.patsnap.com]

- 3. Acid secretion by isolated canine gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cedarvalleygi.com [cedarvalleygi.com]

- 8. 24-Hour Ambulatory pH Monitoring | Jefferson Health [jeffersonhealth.org]

- 9. Ambulatory pH Monitoring - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 10. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of gastric acid secretion by histamine H3 receptors in the dog: an investigation into the site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of (R)-Tegoprazan in Plasma

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of (R)-Tegoprazan in plasma. The described method is intended for use in pharmacokinetic studies and other drug development applications.

Introduction

Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1][2] Accurate quantification of Tegoprazan in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a robust and sensitive LC-MS/MS method for the determination of Tegoprazan in plasma. The method utilizes a simple protein precipitation step for sample preparation and has been validated for linearity, accuracy, precision, and stability.

Experimental

Materials and Reagents

-

This compound reference standard

-

Revaprazan (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Control plasma

Instrumentation

-

Liquid Chromatograph: UPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Analytical Column: Waters ACQUITY UPLC BEH C18 column[3]

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Waters ACQUITY UPLC BEH C18 |

| Mobile Phase | Gradient elution |

| Flow Rate | 0.5 mL/min[3] |

| Injection Volume | To be optimized |

| Column Temperature | To be optimized |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI) Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| MRM Transitions | To be determined for Tegoprazan and IS |

| Ion Source Temp. | To be optimized |

| Collision Energy | To be optimized |

Protocols

Standard and Quality Control Sample Preparation

-

Prepare stock solutions of this compound and the internal standard (Revaprazan) in a suitable organic solvent (e.g., methanol).

-

Prepare working standard solutions by serially diluting the stock solution with a mixture of organic solvent and water.

-

Spike control plasma with the working standard solutions to create calibration standards and quality control (QC) samples at various concentration levels.

Sample Preparation (Protein Precipitation)

-

Aliquot plasma samples (standards, QCs, and unknown samples) into microcentrifuge tubes.

-

Add the internal standard solution to all tubes except for the blank plasma.

-

Add three volumes of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous quantification of tegoprazan and its major metabolite M1 in dog plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel UPLC-MS/MS Method for Determining Tegoprazan in Rat Plasma: An Application in a Rat Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of GERD Animal Models for (R)-Tegoprazan Evaluation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing rodent models of Gastroesophageal Reflux Disease (GERD) for the preclinical evaluation of (R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB). Detailed protocols for inducing GERD, preparing and administering this compound, and assessing its efficacy are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.

Introduction to this compound and GERD Animal Models

Gastroesophageal reflux disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, causing symptoms like heartburn and acid regurgitation, and in some cases, leading to erosive esophagitis.[1] Animal models are crucial for understanding the pathophysiology of GERD and for the preclinical assessment of novel therapeutics.[2]

This compound is a potent and selective potassium-competitive acid blocker (P-CAB).[3][4] Unlike proton pump inhibitors (PPIs), which require acidic conditions for activation and irreversibly inhibit the H+/K+-ATPase, Tegoprazan competitively and reversibly blocks the potassium-binding site of the proton pump, leading to a rapid onset of action and sustained acid suppression.[4][5]

This document outlines protocols for both surgical and non-surgical induction of GERD in rodents, providing a platform to evaluate the therapeutic potential of this compound.

Mechanism of Action of Tegoprazan

Tegoprazan works by competitively inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. This inhibition is reversible and potassium-competitive, preventing the final step of gastric acid secretion.[4][5]

Experimental Protocols

Protocol 1: Surgically-Induced Chronic Reflux Esophagitis in Rats

This model creates chronic acid reflux by ligating the forestomach and pylorus, leading to the accumulation of gastric acid and subsequent reflux into the esophagus.[6][7]

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 2-0 silk)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Animal Preparation: Fast the rats for 24 hours with free access to water.[8] Anesthetize the animals.

-

Surgical Incision: Make a midline laparotomy incision to expose the abdominal cavity.

-

Pylorus Ligation: Carefully locate the pylorus (the junction between the stomach and the small intestine) and ligate it with a silk suture.

-

Forestomach Ligation: Ligate the transitional region between the forestomach and the glandular portion of the stomach.[6]

-

Closure: Close the abdominal incision in layers.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

This compound Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the drug orally via gavage once daily, starting from the day of the surgery, for the desired treatment period (e.g., 7-14 days). A control group should receive the vehicle only.

-

Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats. Carefully dissect the esophagus and stomach.

-

Evaluation:

-

Macroscopic Evaluation: Examine the esophagus for visible signs of damage (e.g., erythema, erosion, ulceration) and score according to a predefined scale (see Table 2).

-

Gastric Acid Measurement: Collect the gastric contents to measure the volume and pH.

-

Histological Evaluation: Fix the esophageal tissue in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the microscopic changes (see Table 3).

-

Protocol 2: Non-Surgically-Induced GERD in Mice by Overeating

This model induces GERD through dietary manipulation, which is considered more physiological. Repetitive fasting and feeding cycles lead to overeating, gastric distention, and subsequent reflux.[9][10]

Materials:

-

Male C57BL/6 mice

-

Standard chow diet

-

This compound

-

Vehicle for this compound

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions.

-

Dietary Regimen:

-

Control Group: Provide ad libitum access to food and water.

-

GERD Induction Group: Implement a fasting-feeding cycle. For example, fast the mice every other day for a period of 8 weeks.[9]

-

-

This compound Administration: During the last 2-4 weeks of the dietary regimen, administer this compound or vehicle orally via gavage daily.

-

Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect the esophageal tissue.

-

Evaluation:

-

Macroscopic and Histological Evaluation: Assess the esophageal tissue for signs of inflammation and injury as described in Protocol 1.

-

Biomarker Analysis: Consider analyzing esophageal tissue for biomarkers of inflammation, such as inducible nitric oxide synthase (iNOS) and substance P, which are known to be upregulated in this model.[9]

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound in a Rat Model of Reflux Esophagitis

| Treatment Group | Dose (mg/kg) | Esophageal Lesion Score (Mean ± SEM) | Gastric Juice Volume (mL, Mean ± SEM) | Gastric Juice pH (Mean ± SEM) | Inhibition of Esophageal Injury (%) |

| Vehicle Control | - | - | |||

| This compound | 1 | ||||

| This compound | 3 | ||||

| This compound | 10 | ||||

| Positive Control (e.g., Esomeprazole) | 30 |

Note: This table is a template. The actual data should be populated from experimental results. A study on tegoprazan (not specified as R-isomer) showed a dose-dependent effect with an ED50 of 2.0 mg/kg for inhibiting esophageal injury in a GERD model.[3]

Table 2: Macroscopic Scoring of Esophageal Lesions

| Score | Description |

| 0 | No visible lesions |

| 1 | Mild hyperemia or one or two small erosions |

| 2 | Moderate hyperemia, multiple small erosions, or one large erosion |

| 3 | Severe hyperemia, extensive erosions, or ulceration |

| 4 | Very severe, extensive, and deep ulcerations, possibly with bleeding |

Adapted from various scoring systems described in the literature.[11]

Table 3: Histological Scoring of Esophagitis

| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |

| Basal Cell Hyperplasia | <15% of epithelial thickness | 15-30% | 31-50% | >50% |

| Papillary Elongation | <50% of epithelial thickness | 50-75% | >75% | Papillae reaching the surface |

| Inflammatory Cell Infiltration | Absent | Few scattered cells | Moderate infiltration | Dense infiltration |

| Erosion/Ulceration | Absent | Focal erosion | Multifocal erosions | Confluent erosions/ulceration |

This scoring system is a composite based on common histological features evaluated in GERD models.[12][13]

Logical Relationships in Experimental Design

Conclusion

The described animal models and evaluation protocols provide a robust framework for the preclinical assessment of this compound's efficacy in treating GERD. The surgical model offers a rapid and consistent method for inducing severe esophagitis, while the non-surgical model provides a more physiologically relevant approach. Consistent application of the detailed protocols and scoring systems will ensure the generation of reliable and reproducible data, facilitating the development of novel therapies for acid-related disorders.

References

- 1. [Establishment of reflux esophagitis models in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jove.com [jove.com]

- 3. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tegoprazan | C20H19F2N3O3 | CID 23582846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tegoprazan? [synapse.patsnap.com]

- 6. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of reflux esophagitis rat models: Partial pylorus ligation plus forestomach ligation with different diameters of stents [cjter.com]

- 8. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 9. Non-surgical animal model of gastroesophageal reflux disease by overeating induced in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-surgical animal model of gastroesophageal reflux disease by overeating induced in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. article.imrpress.com [article.imrpress.com]

- 12. Association of Acute Gastroesophageal Reflux Disease With Esophageal Histologic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Functional Assays of Potassium-Competitive Acid Blockers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related disorders. Unlike proton pump inhibitors (PPIs), P-CABs inhibit the gastric H+/K+ ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1][2][3] This distinct mode of action translates to a rapid onset of acid suppression that is not dependent on the activation state of the proton pump.[1][2] To facilitate the discovery and development of novel P-CABs, robust and reliable cell-based functional assays are essential.

These application notes provide detailed protocols for two key cell-based functional assays used to characterize P-CABs: the thallium flux assay and the intracellular pH (pHi) measurement assay. These assays are critical for determining the potency and mechanism of action of P-CAB compounds in a cellular context.

Signaling Pathway of the Gastric H+/K+ ATPase and Inhibition by P-CABs

The gastric H+/K+ ATPase is an enzyme responsible for the final step in gastric acid secretion. It actively pumps hydrogen ions (H+) out of the parietal cell into the gastric lumen in exchange for potassium ions (K+). This process is powered by the hydrolysis of ATP. P-CABs exert their effect by binding to the K+ binding site of the H+/K+ ATPase, thereby preventing the influx of K+ and subsequent efflux of H+, leading to a reduction in gastric acid secretion.[1][2][3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of various P-CABs against H+/K+ ATPase. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target/System | Assay Type | IC50 (nM) | Reference |

| Vonoprazan | Porcine gastric H+/K+-ATPase | Enzyme Activity | 17-19 | [2] |

| Vonoprazan | Rat liver microsomes | Metabolism Inhibition | 10600 | [4][5] |

| Tegoprazan | Porcine H+/K+-ATPase | Enzyme Activity | 530 | [6] |

| Tegoprazan | Canine H+/K+-ATPase | Enzyme Activity | 290 | [1] |

| Tegoprazan | Human H+/K+-ATPase | Enzyme Activity | 520 | [1] |

| Revaprazan | H+/K+-ATPase | Enzyme Activity | 350 (at pH 6.1) | |

| Fexuprazan | CYP3A4 | Enzyme Inhibition | 11700 | [3] |

Note: IC50 values can vary depending on the specific assay conditions, including pH and the source of the enzyme.

Experimental Protocols

Thallium Flux Assay for P-CAB Activity

This assay indirectly measures the activity of the H+/K+ ATPase by monitoring the influx of thallium ions (Tl+), a surrogate for K+, into cells expressing the proton pump. Inhibition of the pump by a P-CAB reduces Tl+ influx, leading to a decrease in the fluorescence signal of a Tl+-sensitive dye.

Materials:

-

HEK293 or CHO cells stably expressing the gastric H+/K+ ATPase.

-

Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

-

Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Stimulus Buffer containing Thallium sulfate (Tl₂SO₄).

-

P-CAB compounds of interest.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Culture: Maintain HEK293 or CHO cells expressing the H+/K+ ATPase in appropriate culture medium.

-

Cell Plating: Seed the cells into 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.

-

Dye Loading:

-

Prepare the dye-loading solution according to the manufacturer's instructions.

-

Remove the culture medium from the wells and add the dye-loading solution.

-

Incubate the plate for 60-90 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently remove the dye-loading solution.

-

Wash the cells 2-3 times with Assay Buffer to remove any extracellular dye.

-

-

Compound Addition:

-

Prepare serial dilutions of the P-CAB compounds in Assay Buffer.

-

Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in Assay Buffer).

-

Incubate the plate for 10-30 minutes at room temperature.

-

-

Thallium Stimulation and Fluorescence Measurement:

-

Set up the fluorescence plate reader to measure kinetic fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

-

Add the Thallium-containing Stimulus Buffer to all wells simultaneously using an automated dispenser if available.

-

Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-5 minutes.

-

-

Data Analysis:

-

Determine the rate of thallium influx by calculating the initial slope of the fluorescence kinetic curve for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized rate of thallium influx against the logarithm of the P-CAB concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Intracellular pH (pHi) Measurement Assay

This assay directly measures the ability of P-CABs to inhibit proton pumping by monitoring changes in the intracellular pH of cells expressing the H+/K+ ATPase. A pH-sensitive fluorescent dye, such as BCECF-AM, is used to report these changes.

Materials:

-

CHO or HEK293 cells stably expressing the gastric H+/K+ ATPase.

-

Culture medium.

-

Glass-bottom dishes or 96-well black-walled, clear-bottom microplates.

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

High K+ buffer with nigericin for calibration.

-

P-CAB compounds of interest.

-

Fluorescence microscope or plate reader capable of ratiometric measurements.

Procedure:

-

Cell Culture and Plating: Culture and plate the cells as described in the thallium flux assay protocol.

-

Dye Loading:

-

Washing and De-esterification:

-

Compound Addition:

-

Add the P-CAB compounds at various concentrations to the cells in HBSS. Include a vehicle control.

-

Incubate for a predetermined time to allow for compound binding.

-

-

Induction of Acidification and Measurement:

-

To monitor the inhibition of proton pumping, an intracellular acid load is induced. This can be achieved by various methods, such as the ammonium chloride prepulse technique.

-

Measure the ratiometric fluorescence of BCECF by exciting at approximately 490 nm and 440 nm and measuring the emission at 535 nm.[7][8][9] The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.

-

Record the baseline fluorescence ratio, induce acidification, and then monitor the recovery of pHi over time in the presence and absence of the P-CABs.

-

-

Data Analysis:

-

Calculate the rate of pHi recovery from the kinetic fluorescence data.

-

Compare the rates of pHi recovery in the presence of different concentrations of the P-CAB to the vehicle control to determine the inhibitory effect.

-

Plot the inhibition of pHi recovery against the logarithm of the P-CAB concentration to determine the IC50 value.

-

Conclusion

The thallium flux and intracellular pH measurement assays are powerful tools for the functional characterization of potassium-competitive acid blockers in a physiologically relevant cellular environment. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of acid-related drug discovery. By employing these methods, scientists can effectively screen and characterize novel P-CABs, contributing to the development of more effective therapies for a range of gastric acid-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. Assessments of CYP‑inhibition‑based drug–drug interaction between vonoprazan and poziotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

(R)-Tegoprazan: A Potent and Selective Pharmacological Tool for Interrogating Gastric Acid Physiology

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Tegoprazan is a member of the potassium-competitive acid blocker (P-CAB) class of drugs, which potently and reversibly inhibits the gastric H+/K+-ATPase (proton pump). Unlike traditional proton pump inhibitors (PPIs), this compound does not require acid activation and offers a rapid onset of action and sustained acid suppression.[1][2][3] These characteristics make it an invaluable tool for researchers studying the intricate mechanisms of gastric acid secretion, parietal cell physiology, and the pathophysiology of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological tool in both in vitro and in vivo research settings.

Mechanism of Action

This compound exerts its effect by competitively binding to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[1][6][7] This reversible inhibition prevents the final step in the gastric acid secretion pathway, leading to a rapid and dose-dependent reduction in gastric acid output.[1][7] Its action is independent of the secretory state of the parietal cell, allowing for consistent and predictable inhibition.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory potency and in vivo efficacy of this compound, facilitating comparison with other acid-suppressing agents.

Table 1: In Vitro Inhibitory Potency of this compound against H+/K+-ATPase

| Enzyme Source | IC50 (μM) | Reference |

| Porcine | 0.29 - 0.53 | [6][7][8] |

| Canine | ~0.4 | [6][7] |

| Human | ~0.52 | [6][7] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Endpoint | ED50 (mg/kg) | Reference |

| GERD Model | Rat | Inhibition of esophageal injury | 2.0 | [8] |

| Naproxen-induced Peptic Ulcer | Rat | Anti-ulcer activity | 0.1 | [8] |

| Ethanol-induced Peptic Ulcer | Rat | Anti-ulcer activity | 1.4 | [8] |

| Water-immersion Restraint Stress-induced Peptic Ulcer | Rat | Anti-ulcer activity | 0.1 | [8] |

| Histamine-induced Gastric Acid Secretion | Dog | Complete inhibition | 1.0 | [6][7] |

Mandatory Visualization

Caption: Mechanism of this compound inhibiting the gastric proton pump.

Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.

Caption: General workflow for in vivo studies using this compound.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on H+/K+-ATPase activity.

Materials:

-

H+/K+-ATPase-rich vesicles (prepared from porcine or rabbit gastric mucosa)

-

This compound

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2

-

ATP solution (10 mM)

-

Potassium chloride (KCl) solution (varying concentrations)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare H+/K+-ATPase-rich vesicles from fresh or frozen gastric mucosa by differential centrifugation. Determine the protein concentration of the vesicle preparation.

-

Assay Setup: In a 96-well microplate, add the following in order:

-

Assay Buffer

-

This compound at various concentrations (e.g., 0.01 µM to 100 µM) or vehicle (DMSO).

-

H+/K+-ATPase vesicles (pre-incubate for 10-15 minutes at 37°C).

-

-

Initiate Reaction: Start the reaction by adding ATP solution to a final concentration of 1-2 mM.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Stop Reaction & Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released by ATP hydrolysis to produce a colored complex.

-

Measurement: Read the absorbance at a wavelength of 620-660 nm using a spectrophotometer.

-

Data Analysis:

-

Subtract the background absorbance (wells without enzyme or ATP).

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

Objective: To evaluate the in vivo antisecretory effect of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., ketamine/xylazine or isoflurane)

-

Surgical instruments

-

pH meter

-

Centrifuge

Procedure:

-

Animal Preparation: Fast the rats for 18-24 hours with free access to water.

-

Drug Administration: Administer this compound or vehicle orally or intraperitoneally at the desired doses.

-

Surgical Procedure: After 30-60 minutes of drug administration, anesthetize the rats. Make a midline abdominal incision to expose the stomach. Ligate the pylorus using a silk suture, being careful not to obstruct blood flow. Close the abdominal incision.

-

Gastric Juice Collection: Four hours after pylorus ligation, euthanize the rats. Isolate and remove the stomach. Collect the gastric contents into a centrifuge tube.

-

Analysis of Gastric Juice:

-

Centrifuge the gastric juice at 3000 rpm for 10 minutes.

-

Measure the volume of the supernatant.

-

Determine the pH of the gastric juice using a pH meter.

-

Titrate the total acidity with 0.01 N NaOH using phenolphthalein as an indicator.

-

-

Data Analysis: Compare the volume, pH, and total acidity of the gastric juice from the this compound-treated groups with the vehicle control group. Calculate the percentage of inhibition of gastric acid secretion.

Acetic Acid-Induced Gastric Ulcer Model in Rats

Objective: To assess the protective effect of this compound on gastric ulcer formation.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle

-

Anesthetic

-

Glacial acetic acid

-

Surgical instruments

Procedure:

-

Animal Preparation: Fast the rats for 24 hours with free access to water.

-

Ulcer Induction: Anesthetize the rats and make a midline laparotomy. Expose the stomach and inject 0.05 mL of 30-50% acetic acid into the subserosal layer of the glandular portion of the stomach.

-

Drug Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 7-14 days), starting from the day of surgery.

-

Ulcer Assessment: At the end of the treatment period, euthanize the rats and remove their stomachs. Open the stomach along the greater curvature and rinse with saline.

-

Ulcer Index Measurement: Measure the area of the ulcer (in mm²) and calculate the ulcer index. A scoring system can also be used based on the severity of the lesion.

-

Histopathology (Optional): Fix the stomach tissue in 10% formalin for histological examination to assess the extent of mucosal damage and regeneration.

-

Data Analysis: Compare the ulcer index and histological findings of the this compound-treated groups with the vehicle control group. Calculate the percentage of ulcer healing.

Conclusion

This compound is a versatile and potent pharmacological tool for investigating various aspects of gastric physiology. Its distinct mechanism of action, rapid onset, and sustained effect provide researchers with a reliable means to modulate gastric acid secretion in a controlled manner. The protocols outlined in this document offer a foundation for utilizing this compound to advance our understanding of gastric health and disease.

References

- 1. 2.7. Gastric Secretion in Pylorus-Ligated Rats [bio-protocol.org]

- 2. Gastric acid response to acute exposure to hypergravity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastric pH and serum gastrin concentration in age‐matched healthy dogs and dogs with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. The healing effects of moderate exercise on acetic acid-induced gastric ulcer in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo measurement of gastric mucus pH in canines: effect of high luminal acidity and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel gastric ulcer model in rats using filter paper with acetic acid | PLOS One [journals.plos.org]

Application Notes and Protocols for Oral Dosing of (R)-Tegoprazan in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of (R)-Tegoprazan in rodent models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of this novel potassium-competitive acid blocker (P-CAB).

Quantitative Data Summary

The following tables summarize the efficacy of Tegoprazan in various rat models of gastric acid-related diseases. While these studies likely used the racemic mixture, they provide a strong indication of the potency of the active (R)-enantiomer.

Table 1: Efficacy of Orally Administered Tegoprazan in Rat Models of Peptic Ulcers [1][2]

| Ulcer Model | Species (Strain) | Endpoint | Tegoprazan ED₅₀ (mg/kg) | Comparator (Esomeprazole) ED₅₀ (mg/kg) |

| Naproxen-induced | Rat | Ulcer Inhibition | 0.1 | Not Reported |

| Ethanol-induced | Rat | Ulcer Inhibition | 1.4 | Not Reported |

| Water-immersion restraint stress-induced | Rat | Ulcer Inhibition | 0.1 | Not Reported |

Table 2: Efficacy of Orally Administered Tegoprazan in a Rat Model of Gastroesophageal Reflux Disease (GERD) [1][2]

| GERD Model | Species (Strain) | Endpoint | Tegoprazan ED₅₀ (mg/kg) | Comparator (Esomeprazole) ED₅₀ (mg/kg) |

| Esophageal Injury | Rat | Inhibition of Esophageal Injury and Gastric Acid Secretion | 2.0 | >30 (Tegoprazan was 15-fold more potent) |

Table 3: Curative Efficacy of Repeated Oral Administration of Tegoprazan in Acetic Acid-Induced Gastric Ulcers in Rats [1][2]

| Ulcer Model | Species (Strain) | Treatment Regimen | Tegoprazan (10 mg/kg) Curative Ratio (%) | Comparator (Esomeprazole, 30 mg/kg) Curative Ratio (%) |

| Acetic Acid-induced | Rat | 5 days of repeated oral administration | 44.2 | 32.7 |

Mechanism of Action: Signaling Pathway

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the final step of gastric acid secretion in parietal cells. Unlike proton pump inhibitors (PPIs), Tegoprazan does not require acid activation and reversibly binds to the H+/K+-ATPase, competitively inhibiting the binding of potassium ions.

Experimental Protocols

The following are detailed protocols for the oral administration of this compound to rodents and subsequent pharmacodynamic analysis.

Protocol for Oral Gavage Administration of this compound in Rodents

This protocol outlines the standard procedure for administering this compound via oral gavage, a common and precise method for oral dosing in rodents.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (size appropriate for the rodent species and age)

-

Syringes

-

Animal scale

Procedure:

-

Animal Preparation:

-

House animals in accordance with institutional guidelines.

-

Fast animals overnight (typically 12-18 hours) with free access to water before dosing to ensure an empty stomach, which can reduce variability in drug absorption.

-

On the day of the study, weigh each animal accurately to calculate the precise dose volume.

-

-

Drug Formulation:

-

Prepare the vehicle solution. A 0.5% solution of methylcellulose is commonly used to create a uniform suspension.

-

Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

-

Suspend the this compound powder in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh on the day of dosing.

-

-

Oral Gavage Administration:

-

Select the appropriate size of gavage needle. For mice, a 20-22 gauge, 1.5-inch curved needle is typical. For rats, a 16-18 gauge, 3-inch curved or straight needle is often used. The needle should have a ball tip to prevent tissue damage.

-

Measure the needle length against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

-

Draw the calculated volume of the drug suspension into the syringe.

-

Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck. For rats, a two-handed grip or a restraint device may be used. The head and body should be in a straight line.

-

Insert the gavage needle into the mouth, slightly to one side of the tongue, and gently advance it into the esophagus. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and re-insert.

-

Once the needle is in the correct position, dispense the formulation slowly and steadily.

-

Withdraw the needle gently in the same direction it was inserted.

-

-

Post-Administration Monitoring:

-

Immediately after dosing, observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.

-

Return the animal to its cage and monitor for any adverse effects for at least a few hours post-dosing.

-

Protocol for Gastric pH Measurement in Rats

This protocol describes a method to assess the pharmacodynamic effect of this compound by measuring the intragastric pH in rats.

Materials:

-

Anesthetic agents (e.g., isoflurane, ketamine, xylazine)

-

Surgical instruments (scalpel, scissors, forceps)

-

Micro pH probe and meter

-

Saline solution

Procedure:

-

Animal Dosing:

-

Dose rats with this compound or vehicle according to the oral gavage protocol (Section 3.1). Include a control group receiving only the vehicle.

-

-

Time Points for Measurement:

-

At predetermined time points after dosing (e.g., 1, 2, 4, 6, and 24 hours), select a subset of animals from each treatment group for pH measurement.

-

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat using an appropriate method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Place the anesthetized animal in a supine position.

-

Perform a midline laparotomy to expose the abdominal cavity and locate the stomach.

-

-

Gastric pH Measurement:

-

Carefully lift the stomach and make a small incision in the non-glandular forestomach region.

-